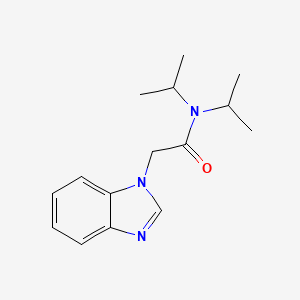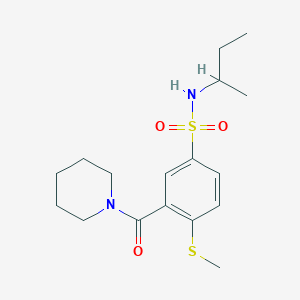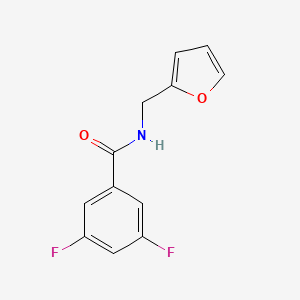![molecular formula C19H23FN2O2S B4446988 1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4446988.png)
1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide
Descripción general
Descripción
1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as F 114 and is a member of the sulfonamide class of compounds. F 114 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of F 114 involves the inhibition of a specific enzyme known as carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, F 114 disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
F 114 has been shown to have minimal toxicity in normal cells and has a favorable pharmacokinetic profile. Additionally, F 114 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of F 114 in lab experiments is its high potency and specificity for CAIX. This allows for the accurate and precise targeting of cancer cells. However, one limitation of F 114 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research and development of F 114. One area of interest is the development of more water-soluble analogs of F 114 that can be more easily administered in vivo. Additionally, F 114 may have potential applications in the treatment of other diseases, such as inflammatory diseases and metabolic disorders. Further research is needed to fully understand the potential therapeutic applications of F 114 and its analogs.
Conclusion:
1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide, or F 114, is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. F 114's mechanism of action involves the inhibition of the enzyme carbonic anhydrase IX, leading to disruption of the pH balance in cancer cells and ultimately cell death. While F 114 has some limitations, such as poor solubility in water, its high potency and specificity make it a valuable tool in scientific research. Future research is needed to fully explore the potential therapeutic applications of F 114 and its analogs.
Aplicaciones Científicas De Investigación
F 114 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of cancer. F 114 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, F 114 has been shown to enhance the efficacy of other chemotherapeutic agents.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-piperidin-1-ylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-19-7-3-2-6-17(19)15-25(23,24)21-14-16-8-10-18(11-9-16)22-12-4-1-5-13-22/h2-3,6-11,21H,1,4-5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVRJVWQRQJHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4446917.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4446926.png)
![N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide](/img/structure/B4446947.png)
![3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446951.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446955.png)
![N-(2-ethoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446961.png)


![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)-beta-alaninamide](/img/structure/B4446991.png)
![6,7-dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B4446997.png)

![N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4447009.png)
